molecular formula C11H13Cl2NO B11169755 N-(2,4-dichlorophenyl)-2-methylbutanamide

N-(2,4-dichlorophenyl)-2-methylbutanamide

Cat. No.: B11169755
M. Wt: 246.13 g/mol
InChI Key: UOJGKERBBFXGNJ-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-methylbutanamide is an organic compound characterized by the presence of a dichlorophenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-methylbutanamide typically involves the reaction of 2,4-dichloroaniline with 2-methylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,4-dichloroaniline+2-methylbutanoyl chlorideThis compound+HCl\text{2,4-dichloroaniline} + \text{2-methylbutanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,4-dichloroaniline+2-methylbutanoyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Halogen atoms in the dichlorophenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

N-(2,4-dichlorophenyl)-2-methylbutanamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of dichlorophenyl derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.

Medicine

The compound’s structural similarity to certain pharmaceuticals makes it a candidate for drug development and testing, particularly in the field of anti-inflammatory and analgesic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(2,4-dichlorophenyl)-2-methylbutanamide exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The dichlorophenyl group can enhance binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved

Properties

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-methylbutanamide

InChI

InChI=1S/C11H13Cl2NO/c1-3-7(2)11(15)14-10-5-4-8(12)6-9(10)13/h4-7H,3H2,1-2H3,(H,14,15)

InChI Key

UOJGKERBBFXGNJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)NC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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